molecular formula C18H15NO4S2 B11529106 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl (2E)-3-phenylprop-2-enoate

2-[(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl (2E)-3-phenylprop-2-enoate

Cat. No.: B11529106
M. Wt: 373.4 g/mol
InChI Key: RBWZTBCHRURXCF-ZHACJKMWSA-N
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Description

2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)sulfanyl]ethyl (E)-3-phenyl-2-propenoate is a complex organic compound that features a benzisothiazole ring, a sulfanyl group, and a phenylpropenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)sulfanyl]ethyl (E)-3-phenyl-2-propenoate typically involves the reaction of 1,2-benzisothiazol-3-one 1,1-dioxide with a suitable thiol, followed by esterification with (E)-3-phenyl-2-propenoic acid. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)sulfanyl]ethyl (E)-3-phenyl-2-propenoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)sulfanyl]ethyl (E)-3-phenyl-2-propenoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)sulfanyl]ethyl (E)-3-phenyl-2-propenoate involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The phenylpropenoate moiety can participate in π-π interactions with aromatic residues in proteins, influencing their activity and stability .

Properties

Molecular Formula

C18H15NO4S2

Molecular Weight

373.4 g/mol

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]ethyl (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C18H15NO4S2/c20-17(11-10-14-6-2-1-3-7-14)23-12-13-24-18-15-8-4-5-9-16(15)25(21,22)19-18/h1-11H,12-13H2/b11-10+

InChI Key

RBWZTBCHRURXCF-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OCCSC2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCCSC2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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